molecular formula C7H11NO3 B1588777 5-Butyloxazolidine-2,4-dione CAS No. 22384-53-8

5-Butyloxazolidine-2,4-dione

Cat. No.: B1588777
CAS No.: 22384-53-8
M. Wt: 157.17 g/mol
InChI Key: ZCXUOKHTQOCCRV-UHFFFAOYSA-N
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Description

5-Butyloxazolidine-2,4-dione, also known as 5-Butyl-1,3-oxazolidine-2,4-dione, is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 .


Synthesis Analysis

The synthesis of oxazolidine-2,4-diones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . A novel synthesis of oxazolidine-2,4-diones via an efficient fixation of CO2 with 3-aryl-2-alkynamides has been reported .


Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered ring with oxygen and nitrogen atoms. The molecular formula is C7H11NO3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 157.17 and a predicted density of 1.127±0.06 g/cm3 .

Scientific Research Applications

Polymer Science Applications

One study demonstrated the use of microwave-assisted rapid polycondensation reactions for synthesizing novel polyureas from 4-(4'-acetamidophenyl)-1,2,4-triazolidine-3,5-dione and diisocyanates. This method significantly reduces the polymerization time compared to conventional solution polycondensation, with the resulting polyureas exhibiting good thermal stability and inherent viscosities (Mallakpour & Rafiee, 2004).

Green Chemistry

In the realm of green chemistry, a novel approach for synthesizing oxazolidine-2,4-diones was developed using a tandem phosphorus-mediated carboxylative condensation-cyclization reaction that employs atmospheric carbon dioxide. This method provides an efficient, metal-free pathway to these compounds, which are crucial in biologically active molecules (Zhang et al., 2015).

Medicinal Chemistry

In medicinal chemistry, oxazolidine-2,4-diones have been explored for their biological activities. Notably, aryloxazolidinediones were identified as potent orally active PPAR dual α/γ agonists, showing promise in type 2 diabetes treatment models. This highlights the potential of oxazolidine-2,4-diones in developing new therapeutic agents (Desai et al., 2003).

Fungicidal Applications

Additionally, certain oxazolidinone compounds like Famoxadone have been developed as agricultural fungicides, showcasing the versatility of this chemical framework in protecting crops from various pathogens (Sternberg et al., 2001).

Safety and Hazards

The safety data sheet for 5-Butyloxazolidine-2,4-dione indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

5-Butyloxazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of amino acids, thereby influencing protein metabolism . The nature of these interactions is primarily inhibitory, leading to changes in the activity of the target enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production . Additionally, it can impact cell signaling pathways by modulating the activity of key signaling proteins, thereby affecting cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound can inhibit the activity of enzymes involved in critical metabolic pathways, resulting in changes in gene expression and cellular function . For instance, it has been observed to inhibit the activity of enzymes involved in the tricarboxylic acid cycle, leading to alterations in cellular energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, such as enhancing oxidative stress response and improving metabolic efficiency . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of key metabolites . Additionally, it can influence the tricarboxylic acid cycle and oxidative phosphorylation, thereby affecting cellular energy production and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on cellular metabolism. The distribution of the compound within tissues can also influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it affects energy production and metabolic processes. The subcellular localization of the compound can also influence its interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

5-butyl-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-3-4-5-6(9)8-7(10)11-5/h5H,2-4H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXUOKHTQOCCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)NC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433090
Record name 5-Butyloxazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22384-53-8
Record name 5-Butyloxazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To this solution, dimethyl carbonate (74 g, 0.82 mol) and 30% sodium methylate (147 g, 0.82 mol) were again added and reacted at from 60 to 70° C. for 2 hours. Thereafter, a part of the reaction solution was sampled and the components of the reaction solution were analyzed by HPLC, as a result, the concentration of 2 -hydroxyhexanoic acid amide was 0 mass % in the solution and the concentration of 5-butyl-oxazolidin-2,4-dione sodium salt as the objective product was 27.5% in the solution. From these analysis values, the conversion of 2-hydroxyhexanoic acid amide was 100% and the yield in terms of 5-butyl-oxazolidin-2,4-dione was 94.1%.
Quantity
74 g
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reactant
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sodium methylate
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147 g
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5-butyl-oxazolidin-2,4-dione sodium salt
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Synthesis routes and methods II

Procedure details

A part of the reaction solution was sampled and the components of the reaction solution were analyzed by HPLC, as a result, the concentration of the starting material 2-hydroxyhexanoic acid amide was 1.3 mass % in the solution and the concentration of 5-butyl-oxazolidin-2,4-dione sodium salt as the objective product was 25.9 mass % in the solution. From these analysis values, the conversion of 2-hydroxyhexanoic acid amide was 93.8% and the yield in terms of 5-butyl-oxazolidin-2,4-dione was 88.7%.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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5-butyl-oxazolidin-2,4-dione sodium salt
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Synthesis routes and methods III

Procedure details

A part of the reaction solution was sampled and the components of the reaction solution were analyzed by HPLC, as a result, the concentration of the starting material 2-hydroxyhexanoic acid amide was 1.6 mass % in the solution, the concentration of 5-butyl-oxazolidin-2,4-dione sodium salt as the objective product was 24.0 mass % in the solution and the concentration of 2-hydroxyhexanoic acid was 2.3 mass % in the solution. From these analysis values, the conversion of 2-hydroxyhexanoic acid amide was 92.6% and the yield in terms of 5-butyl-oxazolidin-2,4-dione was 82.1%.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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5-butyl-oxazolidin-2,4-dione sodium salt
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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